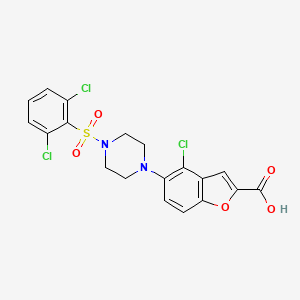

![molecular formula C29H34ClN3O3 B8117614 4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;hydrochloride](/img/structure/B8117614.png)

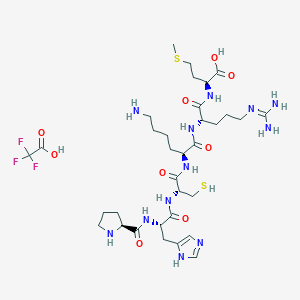

4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TCMDC-135051 (hydrochloride) is a highly selective and potent inhibitor of the protein kinase PfCLK3, which is crucial for the survival of the malaria parasite Plasmodium falciparum. This compound has shown significant antiparasitic activity by preventing the transition from trophozoite to schizont, disrupting transcription, and reducing transmission to the mosquito vector .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TCMDC-135051 (hydrochloride) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of TCMDC-135051 (hydrochloride) typically involves large-scale synthesis using batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The process includes rigorous purification steps, such as crystallization and chromatography, to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

TCMDC-135051 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

TCMDC-135051 (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study protein kinase inhibition and structure-activity relationships.

Biology: Investigated for its role in disrupting malaria parasite life cycles and its potential as an antiparasitic agent.

Medicine: Explored for its therapeutic potential in treating malaria and other parasitic infections.

Wirkmechanismus

The mechanism of action of TCMDC-135051 (hydrochloride) involves the inhibition of the protein kinase PfCLK3. This kinase is essential for the transcriptional regulation and lifecycle progression of Plasmodium falciparum. By inhibiting PfCLK3, TCMDC-135051 (hydrochloride) disrupts the parasite’s ability to transition between life stages, ultimately leading to its death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

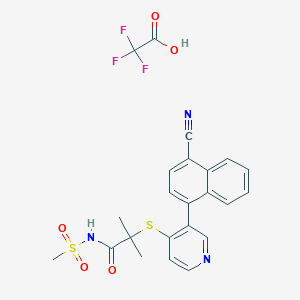

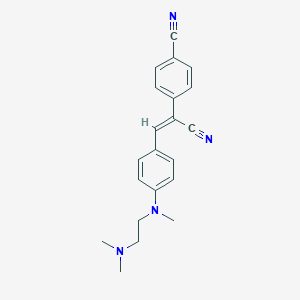

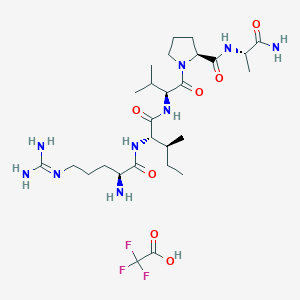

TCMDC-135051 (TFA): Eine weitere Salzform mit ähnlichen inhibitorischen Eigenschaften.

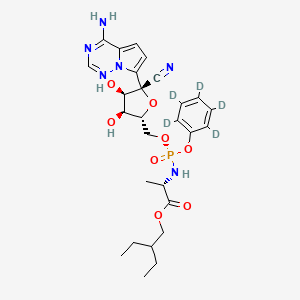

PfCLK3-Inhibitoren: Andere Verbindungen, die auf dieselbe Kinase abzielen, wie z. B. TCMDC-135051-Analoga.

Einzigartigkeit

TCMDC-135051 (Hydrochlorid) zeichnet sich durch seine hohe Selektivität und Potenz gegenüber PfCLK3 in Verbindung mit geringer Off-Target-Toxizität aus. Dies macht es zu einer wertvollen Verbindung sowohl für die Forschung als auch für potenzielle therapeutische Anwendungen .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, uns zu fragen!

Eigenschaften

IUPAC Name |

4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O3.ClH/c1-6-32(7-2)17-19-8-11-27(35-5)25(14-19)26-16-24-21(12-13-30-28(24)31-26)20-9-10-22(29(33)34)23(15-20)18(3)4;/h8-16,18H,6-7,17H2,1-5H3,(H,30,31)(H,33,34);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXALYWEXUVTGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=C(C=C1)OC)C2=CC3=C(C=CN=C3N2)C4=CC(=C(C=C4)C(=O)O)C(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]ureido]cinchonan](/img/structure/B8117541.png)

![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride](/img/structure/B8117558.png)

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid;hydrate](/img/structure/B8117562.png)